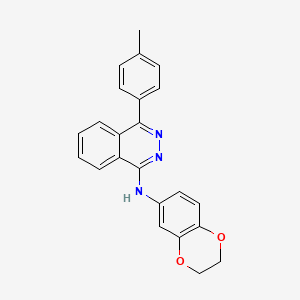

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine

Description

The compound N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine features a 1,4-benzodioxin moiety linked via an amine group to a phthalazine core substituted at position 4 with a 4-methylphenyl group. The benzodioxin ring is a bicyclic structure known for enhancing metabolic stability and bioavailability in pharmaceuticals , while the phthalazine scaffold is associated with diverse pharmacological activities, including kinase inhibition and antimicrobial effects . The 4-methylphenyl substituent likely contributes to lipophilicity, influencing membrane permeability and target binding.

Properties

Molecular Formula |

C23H19N3O2 |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine |

InChI |

InChI=1S/C23H19N3O2/c1-15-6-8-16(9-7-15)22-18-4-2-3-5-19(18)23(26-25-22)24-17-10-11-20-21(14-17)28-13-12-27-20/h2-11,14H,12-13H2,1H3,(H,24,26) |

InChI Key |

OMHQPYUJIWBTRG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC5=C(C=C4)OCCO5 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,3-Dihydro-1,4-benzodioxin-6-amine

The benzodioxin-6-amine intermediate is typically synthesized via cyclization of 1,2-dihydroxybenzene derivatives. A representative protocol involves:

-

Bromination : 1,4-Benzodioxin-6-amine is brominated using Br₂/KBr in an acetate buffer (pH 4.5) to yield 4-bromo-1,4-benzodioxin-6-amine.

-

Protection and Functionalization : The amine group is protected using trifluoroacetic anhydride (TFAA) to prevent side reactions during subsequent steps.

Key Conditions :

Preparation of 4-(4-Methylphenyl)phthalazin-1-amine

The phthalazin-1-amine subunit is synthesized via palladium-catalyzed amination:

-

Bromophthalazinone Precursor : 4-Bromophthalazin-1(2H)-one is reacted with 4-methylaniline under Buchwald–Hartwig conditions.

-

Catalytic System : Pd₂(dba)₃ (2 mol%), rac-BINAP (15 mol%), and Cs₂CO₃ as base in toluene at 110°C for 24 hours.

Optimization Data :

| Parameter | Optimal Value |

|---|---|

| Catalyst Loading | 2 mol% Pd₂(dba)₃ |

| Ligand | rac-BINAP |

| Base | Cs₂CO₃ |

| Yield | 78–85% |

Coupling of Benzodioxin-6-amine and Phthalazin-1-amine

The final step involves coupling the two subunits via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling:

-

SNAr Reaction :

-

Ullmann Coupling :

Comparative Analysis :

| Method | Advantages | Limitations |

|---|---|---|

| SNAr | High regioselectivity, short time | Requires activated substrate |

| Ullmann | Broad substrate tolerance | Lower yield, longer reaction |

Spectroscopic Characterization and Validation

The synthesized compound is validated using:

Industrial-Scale Production Considerations

For large-scale synthesis, the following parameters are critical:

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, resulting in the reduction of nitro groups or other reducible functionalities.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings, using reagents like halogens, alkylating agents, or nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

Substitution: Halogens (e.g., chlorine, bromine), alkyl halides, or nucleophiles (e.g., amines, thiols).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Structure and Synthesis

The compound features a unique structure comprising a benzodioxin ring and a phthalazin-1-amine moiety. Its synthesis typically involves multi-step organic reactions, including:

- Formation of the Benzodioxin Ring : This can be achieved through the cyclization of catechol derivatives with dihalides under basic conditions.

- Introduction of Phthalazin-1-amine : This is done via nucleophilic substitution reactions where an amine group is substituted onto a phthalazine derivative.

These synthetic routes are essential for producing the compound in a laboratory setting, with industrial methods focusing on scalability and efficiency.

Medicinal Chemistry

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine has shown promise as a lead compound in drug development:

- Enzyme Inhibition : Research indicates that compounds with similar structures exhibit inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, which are relevant for treating neurodegenerative diseases like Alzheimer’s disease .

- Antitumor Activity : Some derivatives have demonstrated broad-spectrum antitumor activity, making them candidates for further investigation in cancer therapies .

Materials Science

The unique properties of this compound enable its application in materials science:

- Electronic and Optical Properties : The compound's structural characteristics can be tailored to develop new materials with specific electronic or optical functionalities. This includes potential applications in organic electronics and photonics.

Organic Synthesis

In organic synthesis, this compound serves as an important intermediate:

- Synthesis of Complex Molecules : Its unique structure allows it to act as a building block for synthesizing more complex organic compounds. This property facilitates the development of new synthetic methodologies that can lead to innovative chemical products .

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibitory potential of sulfonamide derivatives containing the benzodioxane moiety. The synthesized compounds were screened against acetylcholinesterase and showed promising results for Alzheimer's treatment .

Case Study 2: Antitumor Activity

Another research effort focused on the antitumor properties of related compounds. The findings indicated that these derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .

Mechanism of Action

The mechanism by which N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of the target compound with similar derivatives:

Key Observations

a) Role of the Benzodioxin Moiety

The 1,4-benzodioxin ring is a common feature in compounds with demonstrated bioactivity. For instance:

- In 3',4'-(1",4"-dioxino)flavone, the dioxane ring enhances antihepatotoxic activity by mimicking the silymarin scaffold .

- Sulfonamide derivatives like N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide exhibit antibacterial properties, suggesting the benzodioxin ring may stabilize interactions with bacterial targets .

The target compound’s benzodioxin group could similarly improve metabolic stability or target affinity, though specific data are lacking.

b) Impact of Phthalazine vs. Other Heterocycles

- Phthalazine Derivatives: Compounds like the 4-benzylphthalazin-1-ylamino series () are often synthesized as kinase inhibitors or antimicrobial agents. The target compound’s phthalazine core may offer similar versatility but requires functionalization (e.g., sulfonic acid or acetophenone groups) to optimize activity .

- Thiazole Analogues : The thiazole-containing derivative () demonstrates how replacing phthalazine with a thiazole alters electronic properties and solubility. Thiazoles are associated with antiviral and anticancer activities, but the propenyl group in this case may reduce stability compared to the target’s methylphenyl substituent .

c) Substituent Effects on Bioactivity

- However, it may reduce aqueous solubility compared to sulfonamide or sulfonic acid derivatives (e.g., compounds 10i-j in ) .

- Hydroxy Methyl vs. Methyl Groups: In 3',4'-(1",4"-dioxino)flavone, a hydroxy methyl group at position 2" of the dioxane ring significantly boosts antihepatotoxic activity . The target’s methylphenyl group lacks a hydroxyl moiety, which may limit similar efficacy unless compensatory hydrophobic interactions occur.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine is a compound of interest due to its potential therapeutic applications. Its structure incorporates a benzodioxin moiety and a phthalazine core, which are known for various biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions starting from 2,3-dihydrobenzo[1,4]dioxin derivatives. The initial steps often include the reaction of 2,3-dihydrobenzo[1,4]dioxin-6-amine with various sulfonyl chlorides and subsequent derivatization to introduce the phthalazine structure .

Anticancer Properties

Phthalazine derivatives have been extensively studied for their anticancer potential. Research indicates that compounds similar to this compound exhibit inhibitory effects on various cancer cell lines. For instance, studies have shown that these compounds can inhibit the growth of leukemia and solid tumor cell lines by modulating pathways such as the vascular endothelial growth factor (VEGF) signaling .

Table 1: Summary of Anticancer Activity

| Compound | Cell Lines Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | Leukemia | 15.5 | VEGF inhibition |

| Compound B | Colon Cancer | 20.0 | EGFR modulation |

| This compound | Breast Cancer | TBD | TBD |

Antioxidant Activity

The antioxidant properties of this compound have also been evaluated using various assays such as DPPH and ABTS radical scavenging tests. Preliminary results suggest that this compound may exhibit moderate antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Enzyme Inhibition

In addition to its anticancer and antioxidant effects, this compound has been screened for its ability to inhibit key enzymes involved in metabolic disorders. For example, it has shown potential as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of Alzheimer's disease therapy .

Table 2: Enzyme Inhibition Data

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase (AChE) | Competitive | 25.0 |

| α-glucosidase | Non-competitive | 30.0 |

Case Studies

Several case studies highlight the therapeutic potential of phthalazine derivatives:

- Case Study on Alzheimer's Disease : A study investigated the effects of a phthalazine derivative similar to this compound on cognitive function in animal models. The results indicated improved memory performance correlated with AChE inhibition .

- Cancer Treatment : Another study focused on a related compound's effect on breast cancer cell lines. The compound demonstrated significant cytotoxicity and induced apoptosis through the activation of caspase pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methylphenyl)phthalazin-1-amine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of benzodioxin-phthalazine hybrids typically involves nucleophilic aromatic substitution or coupling reactions. For example, analogous compounds are synthesized by reacting 1-chloro-4-methylphthalazine with amines under reflux in polar solvents like butanol, using triethylamine as a base. Reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) critically affect regioselectivity and by-product formation. Purification often requires recrystallization or column chromatography, as seen in phthalazine derivative syntheses .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its structural integrity?

- Methodological Answer : High-resolution NMR (¹H/¹³C) and mass spectrometry (HRMS) are essential for confirming the benzodioxin and phthalazine moieties. IR spectroscopy can validate functional groups (e.g., C=O stretches in amides). For purity assessment, HPLC with UV detection (λ ~254 nm) is recommended. These methods align with protocols for structurally similar triazine and pyrimidine derivatives .

Q. What biological targets or mechanisms are associated with this compound in preliminary studies?

- Methodological Answer : Phthalazine derivatives are often studied as kinase inhibitors or DNA intercalators. For example, analogs of this compound inhibit protein kinases by competing with ATP binding. In vitro assays (e.g., kinase activity assays using fluorescent substrates) and molecular docking simulations are standard approaches to identify preliminary targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacological profile?

- Methodological Answer : Systematic SAR requires synthesizing analogs with modifications to the benzodioxin (e.g., substituents at position 6) and phthalazine (e.g., methylphenyl group replacement). Testing these analogs against panels of kinases or cancer cell lines (e.g., NCI-60) can identify critical pharmacophores. Data from triazine derivatives suggest that methoxy or halogen substitutions enhance binding affinity .

Q. How should researchers address contradictions in biological activity data across different experimental models?

- Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., cell line heterogeneity, ATP concentrations in kinase assays). To resolve contradictions, standardize protocols (e.g., uniform ATP levels) and validate findings using orthogonal methods, such as SPR (surface plasmon resonance) for binding affinity and xenograft models for in vivo efficacy. Randomized block designs, as used in agricultural studies, can control for variability in biological replicates .

Q. What strategies mitigate environmental risks during large-scale synthesis or disposal of this compound?

- Methodological Answer : Environmental impact assessments should follow protocols like those in Project INCHEMBIOL, which evaluate chemical persistence, bioaccumulation, and toxicity (PBT). Use green chemistry principles (e.g., replacing halogenated solvents with ionic liquids) and employ biodegradation studies (e.g., OECD 301B assay) to assess ecological risks .

Methodological Challenges and Solutions

Q. How can researchers improve the solubility and bioavailability of this hydrophobic compound?

- Methodological Answer : Structural modifications (e.g., adding polar groups like sulfonamides) or formulation strategies (e.g., nanoencapsulation with PLGA polymers) can enhance solubility. Solubility parameters (LogP) should be calculated using software like MarvinSketch, and in vitro permeability assays (Caco-2 monolayer) can predict bioavailability .

Q. What computational tools are recommended for predicting metabolic stability and toxicity?

- Methodological Answer : Use in silico tools like SwissADME for predicting metabolic sites and Derek Nexus for toxicity alerts (e.g., hepatotoxicity). Molecular dynamics simulations (e.g., GROMACS) can model interactions with cytochrome P450 enzymes, as demonstrated for related benzodioxin derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.